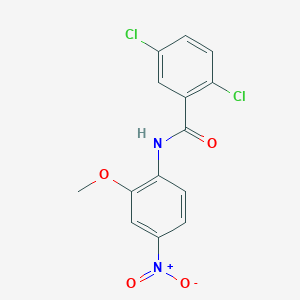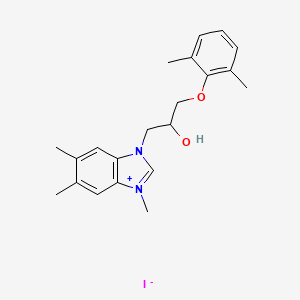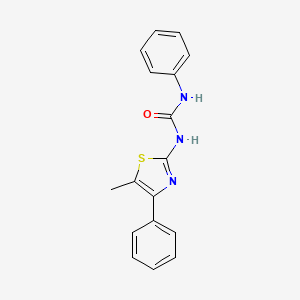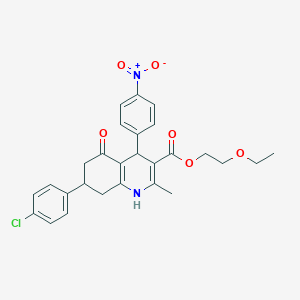![molecular formula C27H36N4O2 B5023191 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine](/img/structure/B5023191.png)
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl groups and the pyrazole ring. Common reagents used in these reactions include methoxybenzyl chloride, piperidine, and pyrazole derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where halides or other nucleophiles replace the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to reflux, and solvents like dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.
科学的研究の応用
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It can be used in studies involving receptor binding and signal transduction pathways, providing insights into cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction and cellular responses.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives, methoxyphenyl compounds, and pyrazole-containing molecules. Examples include:
- 2-methoxy-N-methylethan-1-amine
- 4-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-7-[3-(pyrrolidin-1-yl)propoxy]quinazolin-4-amine
Uniqueness
What sets 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-32-19-18-30(20-23-8-10-26(11-9-23)31-15-5-14-28-31)21-24-12-16-29(17-13-24)22-25-6-3-4-7-27(25)33-2/h3-11,14-15,24H,12-13,16-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUXONUYQWIJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B5023125.png)

![(2E)-3-[(2,3-Dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-EN-1-one](/img/structure/B5023136.png)
![N-[3-(2,6-dichloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B5023143.png)

![3-(3,4-dichlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5023173.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B5023176.png)
![ethyl N-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-beta-alaninate](/img/structure/B5023190.png)

![2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B5023201.png)

![2-(3-Morpholin-4-yl-3-oxopropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B5023213.png)

